Positional Isomer Discrimination and pKa Divergence
2-Hydroxy-2-methylbutanoic acid (α-hydroxy-α-methyl) and HMB (β-hydroxy-β-methylbutyric acid) are constitutional isomers with the hydroxyl and methyl groups positioned on the α-carbon versus the β-carbon, respectively. This regiochemical difference results in a measurable pKa shift: the α-isomer exhibits a predicted pKa (strongest acidic) of 4.1 (ChemAxon) [1] while the β-isomer displays a pKa of 4.38 ± 0.10 (predicted, 25°C) . The 0.28 log unit difference reflects the proximity of the electron-withdrawing carboxylate to the α-hydroxyl group, altering the compound's ionization state at physiological pH.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa (strongest acidic) = 4.1 (ChemAxon predicted) |
| Comparator Or Baseline | β-Hydroxy-β-methylbutyric acid (HMB): pKa = 4.38 ± 0.10 (predicted, 25°C) |
| Quantified Difference | ΔpKa ≈ 0.28 (α-isomer more acidic) |
| Conditions | Predicted values; α-isomer: ChemAxon; β-isomer: 25°C predicted |
Why This Matters
Incorrect sourcing of the β-isomer for α-isomer applications would introduce a different ionization profile, potentially altering assay pH buffering, HPLC retention times, or biological activity due to distinct charge states at physiological pH.
- [1] FooDB. FDB022784: 2-Hydroxy-2-methylbutyric acid. Predicted pKa (strongest acidic) 4.1. https://foodb.ca/compounds/FDB022784 View Source
